1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and fluorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole precursor, followed by sulfonylation and subsequent coupling with a fluorobenzyl piperazine derivative . The reaction conditions often require the use of catalysts, such as nanoscale titanium dioxide, to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as catalytic esterification and the use of non-ozone depleting difluorocarbene reagents are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and fluorobenzyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorobenzyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride: A building block for various chemical syntheses.
Uniqueness
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and multiple fluorinated substituents. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C16H19F3N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-7-5-21(6-8-22)10-13-3-2-4-14(17)9-13/h2-4,9,11,16H,5-8,10H2,1H3 |
InChI Key |
DQGUQTHNGVHPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C(F)F |
Origin of Product |
United States |
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